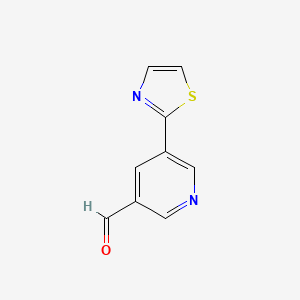
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a methoxy-methylazetidine group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用机制
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxy-methylazetidine group.
4-(3-Methylazetidin-1-yl)thiophene-2-carbaldehyde: Lacks the methoxy group.
3-Methoxy-4-methylthiophene-2-carbaldehyde: Different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxy-methylazetidine group and the aldehyde functional group, which may confer distinct chemical and biological properties .
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3 |
InChI 键 |
NNJKBNLWEIVYIL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C1)C2=CSC(=C2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)



![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)

![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)

![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)
